![molecular formula C10H10ClFN2S B1520637 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1181458-45-6](/img/structure/B1520637.png)
5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride
Overview
Description
“5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1181458-45-6 . It has a molecular weight of 244.72 . The IUPAC name for this compound is 5-(4-fluorobenzyl)-1,3-thiazol-2-amine hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C10H10ClFN2S . The InChI code is 1S/C10H9FN2S.ClH/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9;/h1-4,6H,5H2,(H2,12,13);1H .Scientific Research Applications
Synthesis and Structural Analysis
- Aqueous Phase Synthesis : The synthesis of similar compounds in an aqueous medium through green chemistry principles has been investigated, showcasing methods to produce azo dyes with potential antimicrobial activities (Banpurkar, Wazalwar, & Perdih, 2018).
- Crystal Structure and Antimicrobial Activity : Studies on the crystal structure and antimicrobial effectiveness of related thiazole compounds provide insights into their potential use in treating bacterial and fungal infections (Uwabagira, Sarojini, & Poojary, 2018).
Biological Activity
- Antitumor Properties : Research into amino acid prodrugs of novel antitumor benzothiazoles suggests mechanisms through which thiazole derivatives may exhibit selective antitumor properties, indicating potential applications in cancer therapy (Bradshaw et al., 2002).
- Anticancer and Antitubercular Agents : The design and synthesis of 1,3,4-thiadiazole derivatives have been explored for their novel anticancer and antitubercular activities, providing a basis for developing new therapeutic agents (Sekhar et al., 2019).
- Neuroprotective Activities : Further studies on 2-amino-1,3,4-thiadiazole-based compounds have shown promising anticancer activity against various tumor cells and notable neuroprotective activities, highlighting their therapeutic potential in oncology and neurology (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Molecular and Electronic Structure Investigation
- Experimental and Theoretical Studies : Investigations into the molecular and electronic structures of thiazole-containing compounds through LC-MS/MS and NMR techniques shed light on their stability and reactivity, which are crucial for drug development and material science applications (Wu, Hong, & Vogt, 2007).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S.ClH/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9;/h1-4,6H,5H2,(H2,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWNKBTVBCVWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride | |
CAS RN |
1181458-45-6 | |
Record name | 5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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